molecular formula C13H19NO3 B023693 Benzyl N-(5-hydroxypentyl)carbamate CAS No. 87905-98-4

Benzyl N-(5-hydroxypentyl)carbamate

Cat. No.: B023693
CAS No.: 87905-98-4
M. Wt: 237.29 g/mol
InChI Key: TYIYHFWLYLHCHY-UHFFFAOYSA-N
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Safety and Hazards

The safety data sheet for Benzyl N-(5-hydroxypentyl)carbamate indicates that it may be harmful if inhaled and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Future Directions

Carbamates, including Benzyl N-(5-hydroxypentyl)carbamate, have received much attention in recent years and have an important role in modern drug discovery and medicinal chemistry . They have shown good inhibitory activity against M. tuberculosis H37Ra, H37Rv and clinically isolated multidrug-resistant M. tuberculosis strains . This suggests that they could be potential candidates for the development of new antitubercular agents .

Biochemical Analysis

Biochemical Properties

Benzyl (5-hydroxypentyl)carbamate plays a significant role in biochemical reactions, particularly in DNA repair mechanisms. It binds to the 5’-hydroxyl group on the sugar backbone of DNA, facilitating the repair of damaged DNA strands . Additionally, Benzyl (5-hydroxypentyl)carbamate interacts with DNA ligands, which can inhibit cell proliferation in resistant cell lines .

Cellular Effects

The effects of Benzyl (5-hydroxypentyl)carbamate on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting cell proliferation, particularly in resistant cell lines . It also impacts cell signaling pathways and gene expression, leading to changes in cellular metabolism. The toxic nature of Benzyl (5-hydroxypentyl)carbamate can result in DNA damage and strand breakage, which further affects cellular processes .

Molecular Mechanism

At the molecular level, Benzyl (5-hydroxypentyl)carbamate exerts its effects through binding interactions with biomolecules. It binds to the 5’-hydroxyl group on the sugar backbone of DNA, facilitating DNA repair . Additionally, this compound can inhibit or activate enzymes involved in DNA repair processes. The changes in gene expression induced by Benzyl (5-hydroxypentyl)carbamate are a result of its interactions with DNA ligands and other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzyl (5-hydroxypentyl)carbamate change over time. The compound is stable for at least six months when stored at -20°C, but it is important to avoid freeze/thaw cycles to maintain its stability . Over time, Benzyl (5-hydroxypentyl)carbamate can degrade, leading to changes in its effects on cellular function. Long-term studies have shown that this compound can cause DNA damage and strand breakage, which can have lasting effects on cellular processes .

Dosage Effects in Animal Models

The effects of Benzyl (5-hydroxypentyl)carbamate vary with different dosages in animal models. At lower dosages, the compound can facilitate DNA repair and inhibit cell proliferation in resistant cell lines . At higher dosages, Benzyl (5-hydroxypentyl)carbamate can cause toxic effects, including DNA damage and strand breakage . Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxic effects at higher concentrations .

Metabolic Pathways

Benzyl (5-hydroxypentyl)carbamate is involved in metabolic pathways related to DNA repair. It interacts with enzymes and cofactors that facilitate the repair of damaged DNA strands . The compound’s effects on metabolic flux and metabolite levels are a result of its interactions with DNA ligands and other biomolecules involved in DNA repair processes .

Transport and Distribution

Within cells and tissues, Benzyl (5-hydroxypentyl)carbamate is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation within specific cellular compartments. The transport and distribution of Benzyl (5-hydroxypentyl)carbamate are crucial for its role in DNA repair and its effects on cellular processes .

Subcellular Localization

The subcellular localization of Benzyl (5-hydroxypentyl)carbamate is directed by targeting signals and post-translational modifications. These mechanisms ensure that the compound is localized to specific compartments or organelles where it can exert its effects on DNA repair and cellular processes . The activity and function of Benzyl (5-hydroxypentyl)carbamate are influenced by its subcellular localization, which is crucial for its role in biochemical reactions .

Chemical Reactions Analysis

Benzyl N-(5-hydroxypentyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Benzyl N-(5-hydroxypentyl)carbamate can be compared with other similar compounds, such as:

    Benzyl N-(5-hydroxyhexyl)carbamate: Similar structure but with a longer carbon chain.

    Benzyl N-(4-hydroxypentyl)carbamate: Similar structure but with the hydroxyl group on a different carbon.

    Benzyl N-(5-hydroxybutyl)carbamate: Similar structure but with a shorter carbon chain.

The uniqueness of this compound lies in its specific binding to the 5’-hydroxyl group on the sugar backbone of DNA, which is crucial for its DNA repair capabilities .

Properties

IUPAC Name

benzyl N-(5-hydroxypentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c15-10-6-2-5-9-14-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8,15H,2,5-6,9-11H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIYHFWLYLHCHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399033
Record name Benzyl N-(5-hydroxypentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87905-98-4
Record name Phenylmethyl N-(5-hydroxypentyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87905-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl N-(5-hydroxypentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Z-Amino)-1-pentanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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